N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
描述
N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of drugs known as phosphodiesterase 4 (PDE4) inhibitors, which have been shown to improve cognitive function in animal models of Alzheimer's disease. TAK-915 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of cognitive impairment.
作用机制
TAK-915 works by inhibiting the activity of phosphodiesterase 4 (N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting this compound, TAK-915 increases the levels of cAMP and cGMP in the brain, which leads to the activation of signaling pathways that are involved in learning and memory.
Biochemical and Physiological Effects:
TAK-915 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to increasing cAMP and cGMP levels in the brain, TAK-915 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. TAK-915 has also been shown to decrease the levels of inflammatory cytokines in the brain, which are thought to contribute to the development of Alzheimer's disease.
实验室实验的优点和局限性
TAK-915 has several advantages for use in lab experiments. The drug is orally bioavailable, which makes it easy to administer to animals. TAK-915 has also been shown to have a good safety profile in preclinical studies. However, there are also some limitations to the use of TAK-915 in lab experiments. The drug has a short half-life in the body, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, the optimal dose of TAK-915 for use in animal models of Alzheimer's disease has not yet been established.
未来方向
There are several potential future directions for the development of TAK-915. One direction is to further investigate the optimal dose and dosing regimen for the drug in animal models of Alzheimer's disease. Another direction is to investigate the effects of TAK-915 in combination with other drugs that are currently used to treat Alzheimer's disease, such as cholinesterase inhibitors and memantine. Additionally, TAK-915 could be investigated for the treatment of other cognitive disorders, such as Parkinson's disease dementia and vascular dementia. Finally, the safety and efficacy of TAK-915 in human clinical trials will need to be further investigated before the drug can be approved for use in patients with cognitive impairment.
科学研究应用
TAK-915 has been extensively studied in preclinical models of Alzheimer's disease. In a study published in the Journal of Pharmacology and Experimental Therapeutics, TAK-915 was shown to improve cognitive function in a mouse model of Alzheimer's disease. The drug was administered orally and was found to improve working memory and spatial learning in the mice. Another study published in the Journal of Alzheimer's Disease showed that TAK-915 improved cognitive function in a rat model of Alzheimer's disease. The drug was found to improve working memory and attention in the rats.
属性
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-8(10-5-3-7-18-10)15-20(16,17)11-6-2-4-9-12(11)14-19-13-9/h2,4,6,8,10,15H,3,5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZBDAVNEXUZBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NS(=O)(=O)C2=CC=CC3=NON=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。